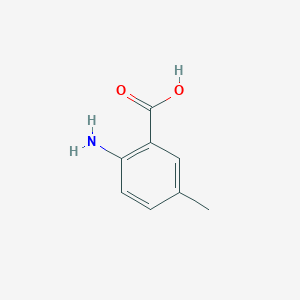

5-(丙硫基)-1H-苯并咪唑-2-胺

描述

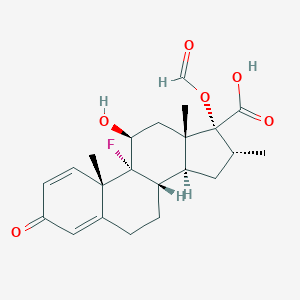

An impurity of Albendazole

科学研究应用

以下是关于“5-(丙硫基)-1H-苯并咪唑-2-胺”在科学研究中的应用的全面分析,重点介绍其各种独特应用:

药物合成

该化合物是替卡格雷合成的关键中间体,替卡格雷是一种用于预防急性冠脉综合征患者血栓事件的药物 .

抗蠕虫治疗

它是一种有效的广谱抗蠕虫剂,用于人兽医治疗各种肠道和全身寄生虫病,如在阿苯达唑合成中的应用 .

荧光分子开发

研究人员利用该化合物合成荧光分子,特别是那些涉及三苯胺-咪唑衍生物的分子,这些分子在生物成像和传感方面具有潜在应用 .

癌症研究

该化合物的衍生物,特别是咪唑并[2,1-b][1,3]苯并噻唑衍生物,已显示出作为癌细胞抑制剂的潜力,表明其在开发新型治疗剂中的作用 .

杂环化学

在杂环化学中,它已被用于合成更复杂的杂环,如苯并[d]咪唑并[2,1-b]噻唑,这些杂环具有从材料科学到药理学的各种潜在应用 .

作用机制

Target of Action

5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole, primarily targets the thyroid gland . It is used to manage hyperthyroidism, which is due to an overactive thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for the regulation of metabolism .

Mode of Action

The compound works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) . It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones . This action decreases thyroid hormone production .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP) . The PPP is a significant source of NADPH, which is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis . By inhibiting the production of thyroid hormones, the compound can potentially influence these biochemical pathways.

Pharmacokinetics

The compound has a bioavailability of 80%-95% . This means that when taken orally, 80%-95% of the drug reaches the systemic circulation, which is a high rate of absorption . The elimination half-life of the compound is approximately 2 hours , indicating that it is relatively quickly metabolized and excreted from the body .

Result of Action

The primary result of the compound’s action is the reduction in the levels of thyroid hormones . This leads to a decrease in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety . It’s important to note that the compound’s use can lead to side effects, including itchiness, hair loss, parotid swelling, vomiting, muscle pains, numbness, and headache .

属性

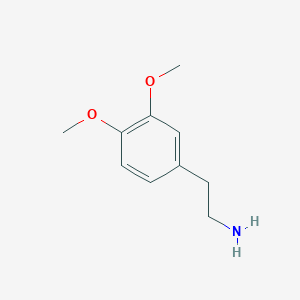

IUPAC Name |

6-propylsulfanyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOQLOKJZARIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230824 | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-36-4 | |

| Record name | Albendazole amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBENDAZOLE AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

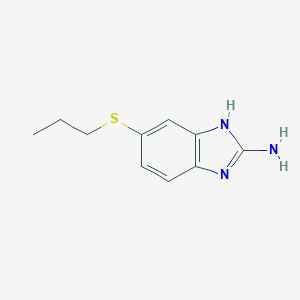

Q1: Why is 5-(propylthio)-1H-benzo[d]imidazol-2-amine a significant compound in albendazole research?

A: This compound, previously unreported, serves as a novel hapten in developing highly specific antibodies against albendazole (ABZ) and its metabolites (ABZSO2, ABZSO, ABZNH2SO2), collectively termed ABZs []. Traditional detection methods struggle to distinguish between ABZ and its metabolites. This novel hapten was strategically designed to expose the characteristic sulfanyl group of ABZ to the immune system. This design facilitated the production of a monoclonal antibody (Mab) capable of recognizing and binding to all four target molecules []. This breakthrough is crucial for developing accurate and efficient immunoassays to monitor ABZ residues in food products, ensuring consumer safety.

Q2: How effective is this novel antibody in detecting ABZs compared to previous methods?

A: The research demonstrates a significant improvement in detection sensitivity using the newly developed monoclonal antibody []. In optimized competitive enzyme-linked immunosorbent assay (ic-ELISA) conditions, the antibody exhibited impressive IC50 values (concentrations at which 50% binding is inhibited):

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。